Home > Products > Screening Compounds P57839 > 4-METHYL-N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}-3-NITROBENZAMIDE
4-METHYL-N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}-3-NITROBENZAMIDE -

4-METHYL-N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}-3-NITROBENZAMIDE

Catalog Number: EVT-4857262
CAS Number:
Molecular Formula: C18H16N4O6S
Molecular Weight: 416.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-methyl-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-3-nitrobenzamide is a biphenylsulfonamide derivative that acts as a potent and selective endothelin ETA receptor antagonist []. It is classified as a non-peptide antagonist due to its lack of a peptide backbone, differentiating it from other endothelin antagonists like BQ123 [].

Mechanism of Action

4-methyl-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-3-nitrobenzamide exhibits its biological activity by acting as an antagonist of the endothelin ETA receptor []. Endothelin receptors are G protein-coupled receptors, and their activation by endothelin peptides leads to various physiological effects, including vasoconstriction and cell proliferation. As an antagonist, 4-methyl-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-3-nitrobenzamide binds to the ETA receptor, preventing endothelin peptides from binding and activating the receptor. This, in turn, inhibits the downstream signaling pathways associated with the ETA receptor, ultimately leading to the observed therapeutic effects.

N-(3,4-Dimethyl-5-isoxazolyl)-4'-(2-oxazolyl)[1,1'-biphenyl]-2-sulfonamide (BMS-193884)

  • Compound Description: BMS-193884 is a selective endothelin ET(A) receptor antagonist. It was a clinical development candidate for its therapeutic potential. []
  • Relevance: This compound shares a similar scaffold with 4-methyl-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-3-nitrobenzamide, particularly the presence of the isoxazole ring linked to a sulfonamide group and further connected to a biphenyl system. The difference lies in the substituents on the isoxazole and biphenyl rings, as well as the absence of the nitrobenzamide moiety in BMS-193884. []

N-[[2'-[[(4,5-Dimethyl-3-isoxazolyl)amino]sulfonyl]-4-(2-oxazolyl)[1,1'-biphenyl]-2-yl]methyl]-N,3,3-trimethylbutanamide (BMS-207940)

  • Compound Description: BMS-207940 is a highly potent and orally active ET(A) selective endothelin receptor antagonist. It demonstrates superior potency and selectivity compared to BMS-193884. []
  • Relevance: BMS-207940 shares a close structural resemblance to 4-methyl-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-3-nitrobenzamide. Both compounds possess an isoxazole ring connected to a sulfonamide group and further linked to a substituted biphenyl moiety. The primary difference lies in the substituents on the biphenyl rings and the absence of the nitrobenzamide group in BMS-207940. []

2,6-Dimethylbenzamide N-(5-methyl-3-isoxazolyl) (D2916)

  • Compound Description: D2916 is a new anticonvulsant compound with pharmacological properties comparable to carbamazepine. It exhibits low toxicity and undergoes metabolism via hydroxylation of methyl groups. []
  • Relevance: D2916 and 4-methyl-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-3-nitrobenzamide share the core structure of a 5-methyl-3-isoxazolyl group linked to an amide. The difference lies in the substituents attached to the amide nitrogen; D2916 has a 2,6-dimethylbenzoyl group, while the target compound features a more complex 4-(sulfonamidophenyl)benzamide moiety. []

N-(4,5-Dimethylisoxazolyl)-2'-((3,3-dimethyl-2-oxo-1-pyrrolidinyl)methyl)-4'-(2-oxazolyl)(1,1'-biphenyl)-2-sulfonamide

  • Compound Description: This compound is identified as an endothelin antagonist. []
  • Relevance: This compound exhibits structural similarities to 4-methyl-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-3-nitrobenzamide, particularly the presence of the 4,5-dimethylisoxazole ring connected to a sulfonamide group. Further structural resemblance includes the sulfonamide being linked to a biphenyl system. The key distinction lies in the substituents on the biphenyl rings and the absence of the nitrobenzamide moiety in this related compound. []

4-Amino-N-(5-methyl-3-isoxazolyl-benzenesulfonamide (Sulfamethoxazole)

  • Compound Description: Sulfamethoxazole is a well-known sulfa drug with antibacterial properties. It acts as a monobasic bidentate ligand in metal complexes, coordinating through the deprotonated sulfonamide nitrogen and either sulfonyl oxygen or isoxazole ring nitrogen. []
  • Relevance: This compound represents a core structural fragment within 4-methyl-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-3-nitrobenzamide. Both compounds share the 5-methyl-3-isoxazolyl group directly linked to the sulfonamide nitrogen. The difference lies in the substitution on the sulfonamide nitrogen; Sulfamethoxazole has a hydrogen atom, whereas the target compound features a 4-(4-methyl-3-nitrobenzamido)phenyl group. []

Properties

Product Name

4-METHYL-N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}-3-NITROBENZAMIDE

IUPAC Name

4-methyl-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-3-nitrobenzamide

Molecular Formula

C18H16N4O6S

Molecular Weight

416.4 g/mol

InChI

InChI=1S/C18H16N4O6S/c1-11-3-4-13(10-16(11)22(24)25)18(23)19-14-5-7-15(8-6-14)29(26,27)21-17-9-12(2)28-20-17/h3-10H,1-2H3,(H,19,23)(H,20,21)

InChI Key

OXTGIOMNORBLHV-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NOC(=C3)C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NOC(=C3)C)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.